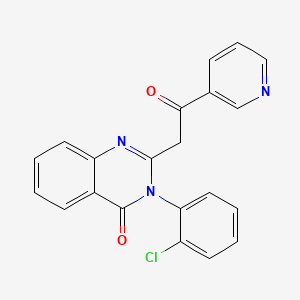

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-

Description

The compound 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a 2,3-disubstituted quinazolinone derivative. Quinazolinones are heterocyclic compounds with a fused benzene and pyrimidine ring, known for diverse pharmacological activities, including anticonvulsant, antifungal, and acetylcholinesterase inhibitory effects . This specific derivative features:

- 3-(2-Chlorophenyl): An ortho-chlorinated aryl group at position 3, which enhances steric and electronic interactions in biological targets .

- 2-(2-Oxo-2-(3-Pyridinyl)Ethyl): A pyridine-substituted oxoethyl chain at position 2, contributing to hydrogen bonding and dipole interactions .

Its structural uniqueness lies in the combination of ortho-substituted aryl and pyridinyl groups, positioning it within a class of compounds explored for CNS-related activities .

Properties

CAS No. |

73283-22-4 |

|---|---|

Molecular Formula |

C21H14ClN3O2 |

Molecular Weight |

375.8 g/mol |

IUPAC Name |

3-(2-chlorophenyl)-2-(2-oxo-2-pyridin-3-ylethyl)quinazolin-4-one |

InChI |

InChI=1S/C21H14ClN3O2/c22-16-8-2-4-10-18(16)25-20(12-19(26)14-6-5-11-23-13-14)24-17-9-3-1-7-15(17)21(25)27/h1-11,13H,12H2 |

InChI Key |

RWUJDTMORFQDIM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=N2)CC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approaches to 4(3H)-Quinazolinones

The quinazolinone core, a bicyclic system consisting of a benzene ring fused to a pyrimidine ring with a carbonyl group at the 4-position, is commonly synthesized via several classical and modern methods:

Niementowski Synthesis : Heating anthranilic acid or its derivatives with formamide or substituted amides at elevated temperatures (typically 120–130°C) to yield 4(3H)-quinazolinones. This method is foundational and widely adapted for substituted quinazolinones.

From Isatoic Anhydride : Reaction of isatoic anhydride with amines in ethanol produces amide intermediates, which cyclize under acidic conditions with formaldehyde to afford dihydro-4(3H)-quinazolinones.

Cyclocondensation Reactions : Three-component one-pot reactions involving isatoic anhydride, amines, and aldehydes catalyzed by zinc(II) perfluorooctanoate yield quinazolinone derivatives efficiently.

Use of Anthranilic Acid Derivatives : Anthranilic acid esters or amides react with various electrophiles (e.g., aldehydes, ketones) under catalytic conditions to form substituted quinazolinones.

Specific Synthesis of 3-(2-Chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)-4(3H)-Quinazolinone

While direct literature on this exact compound is limited, its preparation can be inferred from analogous synthetic routes for 2,3-disubstituted-4(3H)-quinazolinones bearing aryl and heteroaryl substituents:

Starting Material : Anthranilic acid or its derivatives serve as the core precursor.

Formation of Benzoxazinone Intermediate : Anthranilic acid is reacted with acyl chlorides (e.g., 2-chlorophenylacetyl chloride) to form amides, which upon treatment with acetic anhydride yield benzoxazin-4-one intermediates.

Cyclization with Amines : The benzoxazinone intermediate is refluxed with amines, such as 3-aminopyridine, to form the quinazolinone ring system with the desired substitution pattern on the 2- and 3-positions.

Acylation of Side Chains : Introduction of the 2-oxo-2-(3-pyridinyl)ethyl group can be achieved via acylation or condensation reactions involving appropriate keto or aldehyde derivatives, often under acidic or catalytic conditions to form the keto side chain attached at position 2 of the quinazolinone.

Reduction and Functionalization Strategies

Reduction of 4(3H)-Quinazolinones : Partial reduction using lithium aluminium hydride or alkyl lithium reagents can modify the quinazolinone ring to dihydro derivatives, which may be intermediates for further functionalization.

Nucleophilic Addition : Alkyl lithium reagents can add to the imine bond of 3-substituted quinazolinones, allowing for the introduction of various substituents at the 1,2-positions.

Data Tables Summarizing Preparation Methods

Research Discoveries and Advances

The introduction of chiral centers into the aliphatic side chains of quinazolinones has been demonstrated, enhancing the biological activity and selectivity of these compounds.

Multi-component reactions have streamlined the synthesis of quinazolinone derivatives, reducing reaction steps and improving yields.

Modifications on the benzamide moiety and reaction conditions can selectively yield either quinazolinone or benzotriazepine derivatives from common intermediates, showcasing synthetic versatility.

The use of isatoic anhydride as a versatile intermediate allows for diverse substitution patterns and facile cyclization, which is critical for preparing complex quinazolinone derivatives like the 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl) compound.

Chemical Reactions Analysis

Types of Reactions

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinazolinone core or side chains are replaced with other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogenated reagents, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

Biological Activities

4(3H)-Quinazolinone derivatives have been reported to exhibit a broad spectrum of biological activities, including:

- Anticancer Activity : Several studies have demonstrated that quinazolinone derivatives can inhibit cancer cell proliferation. For instance, compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines such as PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer) with IC50 values indicating potent activity .

- Antimicrobial Properties : Research indicates that these compounds possess antibacterial and antifungal activities. They inhibit the growth of pathogenic microorganisms, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds related to 4(3H)-quinazolinone have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. This suggests potential applications in treating inflammatory diseases .

Interaction Studies

Interaction studies involving 4(3H)-quinazolinone assess its binding affinity with various biological targets. Techniques such as molecular docking and surface plasmon resonance are employed to evaluate how effectively the compound interacts with specific proteins or enzymes involved in disease pathways. These studies help elucidate the mechanism of action and guide further optimization of the compound for enhanced efficacy .

Comparative Analysis with Related Compounds

The unique combination of substituents in 4(3H)-quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- distinguishes it from other quinazolinone derivatives. A comparative analysis reveals that similar compounds exhibit varied biological activities based on their structural differences:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(2-chlorophenyl)-6-methyl-4(3H)-quinazolinone | Structure | Anticancer |

| 2-(4-chlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-quinazolin-4(3H)-one | Structure | Antimicrobial |

| 6-methyl-3-(pyridin-2-yl)-4(3H)-quinazolinone | Structure | Anti-inflammatory |

Case Studies

Several case studies highlight the effectiveness of this compound in various therapeutic applications:

- Anticancer Efficacy : A study evaluated the cytotoxic effects of synthesized quinazolinone derivatives on different cancer cell lines, revealing that certain derivatives exhibited IC50 values as low as 10 µM against specific cell types, indicating strong anticancer potential .

- Antibacterial Activity : Another investigation focused on the antibacterial properties of quinazolinone derivatives against resistant strains of bacteria. The results showed significant inhibition rates, suggesting their potential as alternative antimicrobial agents in clinical settings .

Mechanism of Action

The mechanism of action of 4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Anticonvulsant Activity: Pyridinyl Positional Isomers

The target compound is closely related to 3-(2-Chlorophenyl)-2-[2-Oxo-2-(4-Pyridinyl)Ethyl]-4(3H)-Quinazolinone (FABXAH10) . Key differences and similarities:

Key Finding : The 4-pyridinyl analog (FABXAH10) showed superior anticonvulsant activity in mice, suggesting that nitrogen positioning in the pyridine ring modulates potency .

Role of Ortho-Substituted Aryl Groups

The 3-(2-chlorophenyl) group is critical for activity. Comparisons with 3-(4-Chlorophenyl) analogs (e.g., 2-{[2-(4-Chlorophenyl)-2-Oxoethyl]Sulfanyl}-3-Ethyl-4(3H)-Quinazolinone) reveal:

Key Finding : Ortho-substituted aryl groups at position 3 are optimal for anticonvulsant activity, while para-substituted derivatives prioritize other biological targets .

Antifungal Activity: Substituent Effects on the Quinazolinone Core

The 7-Cl derivative UR-9825 (7-chloro-3-[...]quinazolin-4(3H)-one) highlights the impact of halogenation:

Key Finding : Halogenation at position 7 shifts activity toward antifungal applications, whereas substitutions at positions 2 and 3 favor CNS-targeted effects .

Anti-Acetylcholinesterase Activity: Thiadiazole vs. Pyridinyl Derivatives

Comparisons with 2-Methyl-3-{4-[5-(Ethylamino)-1,3,4-Thiadiazol-2-yl]Phenyl}Quinazolin-4(3H)-One (5b) demonstrate:

Key Finding : Substituent polarity and heteroatom composition dictate target specificity, with thiadiazoles favoring enzyme inhibition over receptor modulation .

Biological Activity

4(3H)-Quinazolinone, 3-(2-chlorophenyl)-2-(2-oxo-2-(3-pyridinyl)ethyl)- is a synthetic compound that belongs to the quinazolinone class of heterocyclic compounds. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 375.81 g/mol. The structure comprises a quinazolinone core fused with a chlorophenyl and a pyridinyl group, which contribute to its unique chemical properties and biological activities .

1. Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) by binding to the allosteric site of penicillin-binding protein (PBP)2a. This interaction enhances the efficacy of β-lactam antibiotics, making it a valuable candidate for treating resistant bacterial infections .

2. Anticancer Potential

Quinazolinones are known for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that related compounds can inhibit cell growth in several types of cancer, including prostate (PC3), breast (MCF-7), and colon (HT-29) cancers. For instance, derivatives with specific substituents have exhibited IC50 values in the micromolar range, indicating potent anticancer activity .

3. Antioxidant Activity

The antioxidant properties of quinazolinones are also noteworthy. Compounds with hydroxyl groups at specific positions on the phenyl ring have shown enhanced antioxidant activity through various assays such as CUPRAC and ABTS . This suggests that structural modifications can significantly influence their biological profile.

Table 1: Biological Activities of Related Quinazolinone Compounds

| Compound Name | Structure | Biological Activity | Reference |

|---|---|---|---|

| 3-(2-chlorophenyl)-6-methyl-4(3H)-quinazolinone | Structure | Anticancer | |

| 2-(4-chlorophenyl)-3-(5-methyl-1H-pyrazol-3-yl)-quinazolin-4(3H)-one | Structure | Antimicrobial | |

| 6-methyl-3-(pyridin-2-yl)-4(3H)-quinazolinone | Structure | Anti-inflammatory |

Case Study: Antimicrobial Efficacy Against MRSA

A study evaluated the efficacy of various quinazolinone derivatives against MRSA strains. Among them, the compound demonstrated synergistic effects when combined with piperacillin-tazobactam, showcasing its potential as an adjunct therapy in treating resistant infections. The mechanism involved binding at the allosteric site of PBP2a, facilitating access for β-lactams .

Case Study: Cytotoxicity in Cancer Cell Lines

In vitro assays assessed the cytotoxic effects of several quinazolinone derivatives on cancer cell lines. The results indicated that modifications at the 3-position significantly enhanced cytotoxicity against PC3 and MCF-7 cells, with some compounds achieving IC50 values as low as 10 μM .

Q & A

Q. What are the established synthetic routes for preparing 4(3H)-quinazolinone derivatives with substituted phenyl and pyridinyl groups?

- Methodological Answer : The compound can be synthesized via condensation reactions using phosphorus pentaoxide (P₂O₅) and amine hydrochlorides. A general procedure involves heating methyl 2-acylaminobenzoate derivatives with an amine hydrochloride (e.g., 3-pyridinyl derivatives), P₂O₅, and N,N-dimethylcyclohexylamine at 180°C for 45 minutes . Post-reaction, the mixture is cooled, alkalized with NaOH (pH 8–9), and extracted with CH₂Cl₂. Recrystallization yields the pure product. Modifications to introduce the 2-chlorophenyl and 3-pyridinyl groups require tailored acylating agents and optimization of reaction stoichiometry .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Structural confirmation relies on a combination of:

- 1H NMR : To identify aromatic protons (e.g., 2-chlorophenyl at δ 7.2–7.8 ppm) and pyridinyl protons (δ 8.0–8.5 ppm).

- IR Spectroscopy : Key peaks include C=O stretching (~1680 cm⁻¹ for quinazolinone and pyridinyl oxo groups) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₁₉H₁₃ClN₃O₂: ~362.7 g/mol).

- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages must match calculated values (e.g., C: 63.0%, H: 3.6%, N: 11.6%) .

Advanced Research Questions

Q. How does the substitution pattern (2-chlorophenyl, 3-pyridinyl) influence the compound’s biological activity and binding affinity?

- Methodological Answer : The 2-chlorophenyl group enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets, while the 3-pyridinyl moiety facilitates hydrogen bonding via its nitrogen atom. To assess this:

- Perform molecular docking with target proteins (e.g., kinases or antimicrobial targets) using software like AutoDock Vina.

- Compare IC₅₀ values against analogs lacking these substituents in enzyme inhibition assays .

- Use SAR (Structure-Activity Relationship) studies to correlate substituent electronegativity (Cl) and steric effects with activity .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antibacterial vs. anticancer) for this compound?

- Methodological Answer : Contradictions often arise from assay conditions or target specificity. To address this:

Standardize Assay Protocols : Use consistent cell lines (e.g., HepG2 for anticancer) and bacterial strains (e.g., S. aureus ATCC 25923).

Dose-Response Curves : Generate EC₅₀/IC₅₀ values across multiple concentrations (1–100 µM) to confirm potency thresholds .

Off-Target Screening : Employ proteome-wide profiling (e.g., kinase panels) to identify unintended interactions .

Q. What strategies improve the compound’s pharmacokinetic properties, such as solubility and metabolic stability?

- Methodological Answer :

- Solubility Enhancement : Co-crystallization with cyclodextrins or formulation as a sodium salt .

- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) at the 6-position to reduce CYP450-mediated oxidation .

- ProDrug Design : Mask the oxo group with ester linkages, which hydrolyze in vivo to release the active compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.